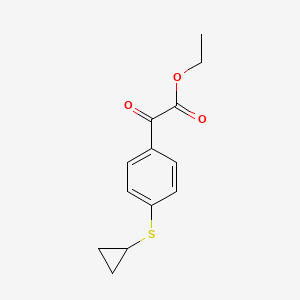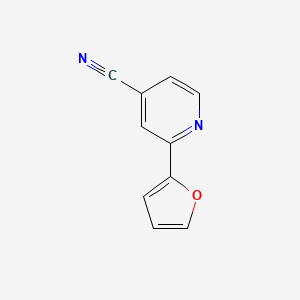![molecular formula C12H8F3N3O2 B1393500 3-{[4-(三氟甲基)嘧啶-2-基]氨基}苯甲酸 CAS No. 1217079-88-3](/img/structure/B1393500.png)
3-{[4-(三氟甲基)嘧啶-2-基]氨基}苯甲酸
描述
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid is an organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety
科学研究应用
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Similar compounds have been used in the preparation of derivatives that show activity as antileukemia agents . Therefore, it is plausible that this compound may also target proteins or enzymes involved in cell proliferation and survival, particularly in cancer cells.
Mode of Action
The trifluoromethyl group could enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Given its potential antileukemia activity , it might influence pathways related to cell cycle regulation, apoptosis, or DNA repair.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, while the carboxylic acid group might facilitate its excretion .
Result of Action
Similar compounds have shown antileukemia activity , suggesting that this compound might also induce cell cycle arrest or apoptosis in cancer cells.
Action Environment
The action, efficacy, and stability of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules . .
生化分析
Biochemical Properties
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity and influencing the overall biochemical pathways .
Cellular Effects
The effects of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses .
Molecular Mechanism
At the molecular level, 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for potential therapeutic applications .
Metabolic Pathways
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of cells, affecting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzoic acid: A similar compound with a trifluoromethyl group attached to a benzoic acid moiety.
3-(Trifluoromethyl)benzoic acid: Another related compound with the trifluoromethyl group in a different position on the benzoic acid ring.
Uniqueness
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid is unique due to the presence of both a trifluoromethyl group and a pyrimidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound for research and development.
属性
IUPAC Name |
3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)9-4-5-16-11(18-9)17-8-3-1-2-7(6-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTHODYMXCEZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)
![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)



![Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride](/img/structure/B1393432.png)



![7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393439.png)
![Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B1393440.png)
